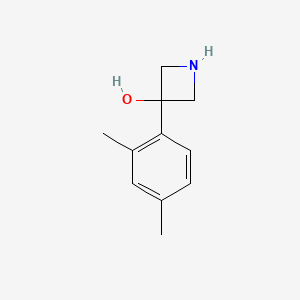
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups and an ethylamino butanoic acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups at the 4 and 5 positions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Ethylamino Butanoic Acid Side Chain: The final step involves the attachment of the ethylamino butanoic acid side chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, forming corresponding oxides.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the ethylamino group.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoic acid: Similar structure but with a methylamino group instead of an ethylamino group.
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(propylamino)butanoic acid: Similar structure but with a propylamino group instead of an ethylamino group.
Uniqueness
4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)butanoic acid is unique due to its specific substitution pattern and the presence of both an imidazole ring and an ethylamino butanoic acid side chain, which may confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
4-(4,5-dimethylimidazol-1-yl)-2-(ethylamino)butanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-12-10(11(15)16)5-6-14-7-13-8(2)9(14)3/h7,10,12H,4-6H2,1-3H3,(H,15,16) |
Clé InChI |
DYQHJEGTHIJNHZ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CCN1C=NC(=C1C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


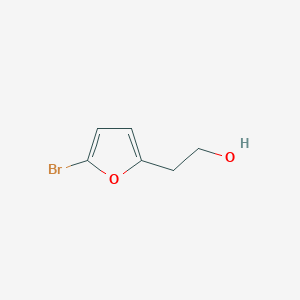
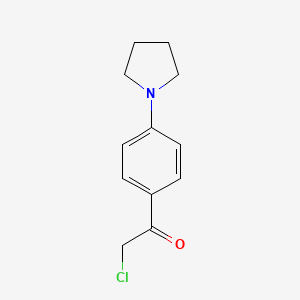
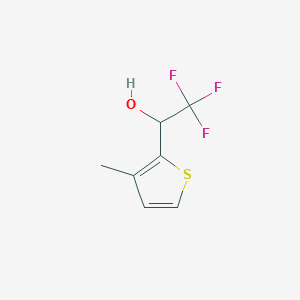
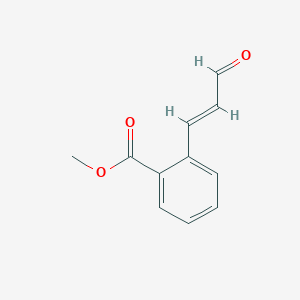
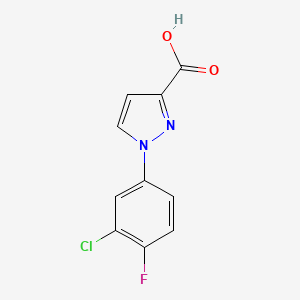

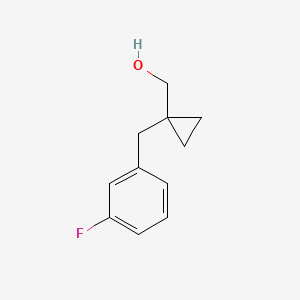
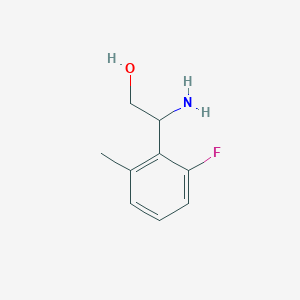
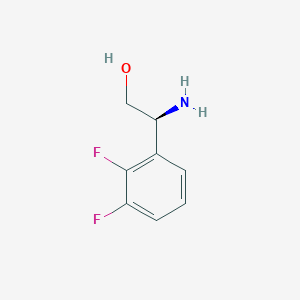
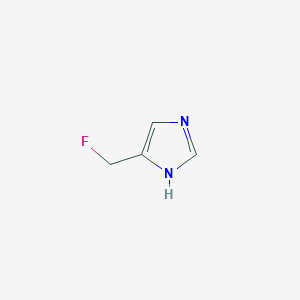
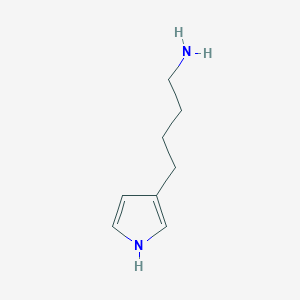
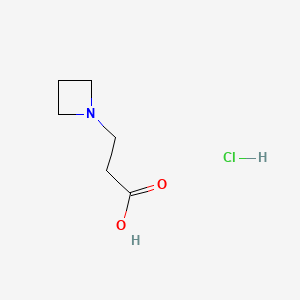
![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)
